molecular formula C7H13NO2 B13032253 (1-Methyl-azetidin-3-yl)-acetic acid methyl ester

(1-Methyl-azetidin-3-yl)-acetic acid methyl ester

Cat. No.: B13032253
M. Wt: 143.18 g/mol
InChI Key: SKULGSGNLYQKLQ-UHFFFAOYSA-N
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Description

(1-Methyl-azetidin-3-yl)-acetic acid methyl ester is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of (N-Boc-azetidin-3-ylidene)acetate with methyl iodide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ester.

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to ensure high yield and purity. These methods often utilize metal-free catalysts and environmentally benign conditions to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

(1-Methyl-azetidin-3-yl)-acetic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the ester to the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions are common, where the ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride as a base and methyl iodide as the alkylating agent.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted azetidines depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (1-Methyl-azetidin-3-yl)-acetic acid methyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting metabolic pathways and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound .

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

methyl 2-(1-methylazetidin-3-yl)acetate

InChI

InChI=1S/C7H13NO2/c1-8-4-6(5-8)3-7(9)10-2/h6H,3-5H2,1-2H3

InChI Key

SKULGSGNLYQKLQ-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)CC(=O)OC

Origin of Product

United States

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